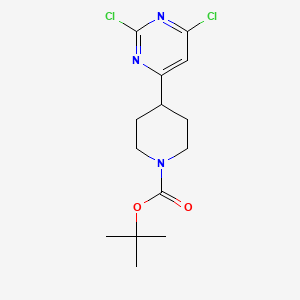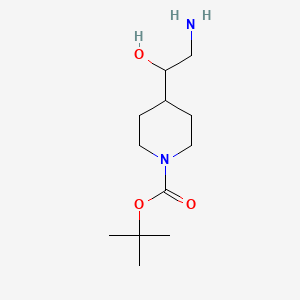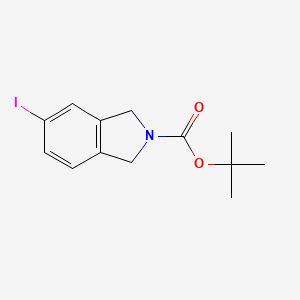
tert-Butyl 5-iodoisoindoline-2-carboxylate
Descripción general
Descripción
Tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 .
Molecular Structure Analysis
The linear formula of tert-Butyl 5-iodoisoindoline-2-carboxylate is C13H16INO2 . For a more detailed molecular structure, you may refer to the molecule file (MOL File) provided by the supplier .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.18 . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Environmental Fate and Toxicology of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl 5-iodoisoindoline-2-carboxylate due to the presence of tert-butyl groups, are extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, found in indoor dust, outdoor air particulates, sea sediment, and river water, demonstrate the need for understanding the environmental impact of chemical compounds. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the importance of designing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Environmental Remediation
Research into the decomposition of methyl tert-butyl ether (MTBE), a compound structurally and functionally related to tert-Butyl 5-iodoisoindoline-2-carboxylate, by adding hydrogen in a cold plasma reactor offers insight into environmental remediation techniques. Such studies demonstrate the feasibility of using advanced oxidation processes for the degradation of organic contaminants, potentially applicable to similar compounds (Hsieh et al., 2011).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review provide valuable insights into the microbial degradation pathways, including aerobic and anaerobic processes. Understanding these mechanisms can inform the environmental risk assessment and bioremediation strategies for similar compounds, potentially including tert-Butyl 5-iodoisoindoline-2-carboxylate (Thornton et al., 2020).
Antioxidant Activity and Synthetic Applications
The study on analytical methods used in determining antioxidant activity reviews various tests and methodologies for assessing antioxidant capacity. Such research is pertinent for evaluating the antioxidant potential of tert-Butyl 5-iodoisoindoline-2-carboxylate derivatives, contributing to pharmaceutical and food industries (Munteanu & Apetrei, 2021).
Synthesis and Industrial Applications
The graphical synthetic routes of vandetanib, a cancer medication, outline various synthetic strategies and highlight the potential of tert-Butyl 5-iodoisoindoline-2-carboxylate in complex organic syntheses. Identifying suitable industrial production routes can facilitate the development of novel pharmaceuticals and other high-value chemicals (Mi, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUNFUVVOCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727836 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-iodoisoindoline-2-carboxylate | |
CAS RN |
905274-26-2 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

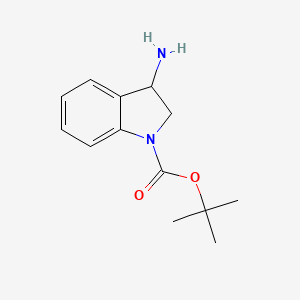
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
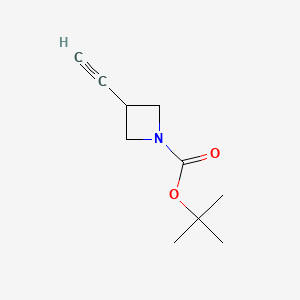
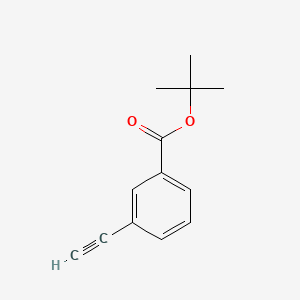
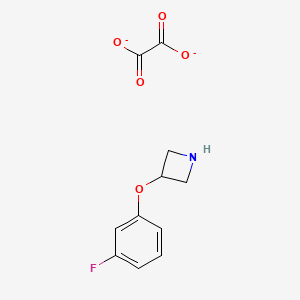
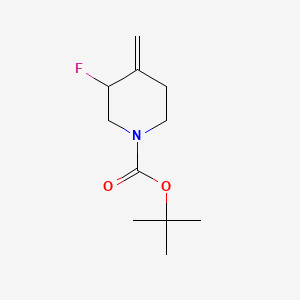
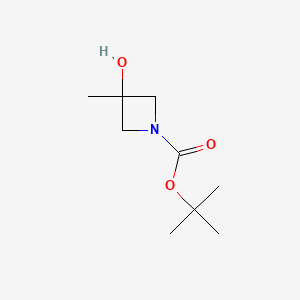
![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
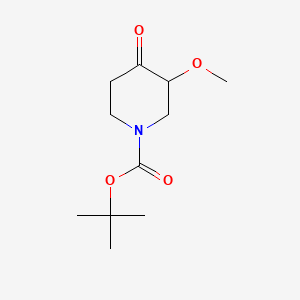
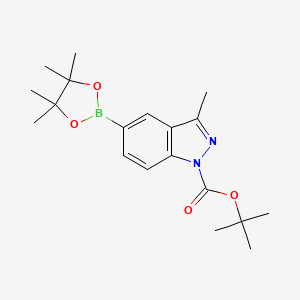
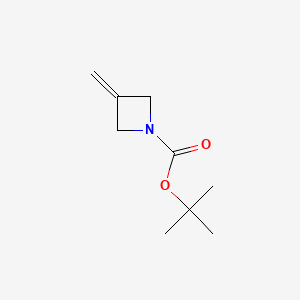
![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
